N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Overview
Description
N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide , also known by its chemical formula C21H18FN3O4S , is a synthetic compound with potential biological activity. Let’s explore its various aspects:
Synthesis Analysis
The synthesis of this compound involves several steps, including the assembly of its core structure. While I don’t have access to specific papers on this exact compound, I can provide general insights into the synthetic strategies used for similar molecules. Researchers typically employ organic reactions such as condensation, cyclization, and functional group transformations to construct the desired scaffold.
Molecular Structure Analysis
The molecular structure of N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide reveals several key features:
- The pyrazole ring contributes to its rigidity and potential for hydrogen bonding.
- The furan-2-carbonyl moiety introduces aromaticity and potential reactivity.
- The fluorophenyl group imparts electronic properties.
- The methanesulfonamide portion may influence solubility and interactions.
Chemical Reactions Analysis
While specific reactions involving this compound would require detailed experimental data, we can anticipate potential transformations. These might include:
- Arylation : Reactions involving the phenyl rings.
- Hydrolysis : Cleavage of the sulfonamide group.
- Cyclization : Formation of heterocyclic rings.
Mechanism of Action
The precise mechanism of action remains an area of investigation. Researchers would explore its interactions with biological targets, potential enzyme inhibition, or receptor binding. Further studies are needed to elucidate its mode of action.
Physical and Chemical Properties Analysis
- Molecular Weight : Approximately 427.45 g/mol.
- Solubility : Solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Experimental determination required.
- Stability : Susceptibility to degradation under different conditions.
Safety and Hazards
Safety considerations are crucial:
- Toxicity : Assess toxicity through in vitro and in vivo studies.
- Handling : Follow standard laboratory safety protocols.
- Environmental Impact : Evaluate potential environmental hazards.
Future Directions
Research avenues include:
- Biological Activity : Investigate its effects on specific cellular pathways.
- Derivatives : Explore structural modifications for improved properties.
- Pharmacokinetics : Understand absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-30(27,28)24-15-10-8-14(9-11-15)18-13-19(16-5-2-3-6-17(16)22)25(23-18)21(26)20-7-4-12-29-20/h2-12,19,24H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSLYVYLKSVYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
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